Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate
CAS No.:
Cat. No.: VC15912031
Molecular Formula: C15H13F2NO2
Molecular Weight: 277.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13F2NO2 |
|---|---|
| Molecular Weight | 277.27 g/mol |
| IUPAC Name | methyl 4-[(2,4-difluorophenyl)methyl]-6-methylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C15H13F2NO2/c1-9-5-11(13(8-18-9)15(19)20-2)6-10-3-4-12(16)7-14(10)17/h3-5,7-8H,6H2,1-2H3 |
| Standard InChI Key | YSHKYAKEQOZBBA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=N1)C(=O)OC)CC2=C(C=C(C=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate comprises a pyridine ring substituted with a methyl ester at the 3-position, a methyl group at the 6-position, and a 2,4-difluorobenzyl group at the 4-position. The fluorine atoms on the benzyl moiety enhance lipophilicity and metabolic stability, which are critical for drug bioavailability .
Physical Properties
Comparative data from structurally similar compounds suggest the following properties:
The presence of fluorine atoms likely increases hydrophobic interactions, reducing aqueous solubility compared to non-fluorinated analogs .
Synthesis and Characterization
Synthetic Pathways
The synthesis of methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate can be extrapolated from methods used for analogous compounds. A plausible route involves:
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Esterification of Nicotinic Acid:
Methyl 6-methylnicotinate is synthesized via esterification of 6-methylnicotinic acid using methanol and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . -
Bromination at the 4-Position:
Bromination using phosphorus oxybromide (POBr₃) yields methyl 4-bromo-6-methylnicotinate . -
Suzuki-Miyaura Coupling:
Substitution of the bromine atom with a 2,4-difluorobenzyl group via palladium-catalyzed cross-coupling .
Characterization Techniques
Key analytical methods include:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity .
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight .
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HPLC: Assesses purity, particularly critical for pharmaceutical applications .
Comparative Analysis with Structural Analogs
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